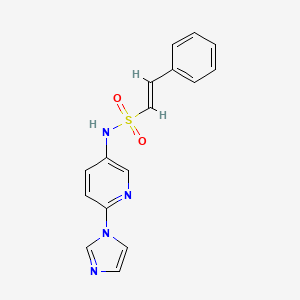
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide, also known as compound 2, is a small molecule inhibitor that has been shown to have potential applications in scientific research. This compound has been synthesized using a variety of methods, and its mechanism of action has been studied extensively. In
科学的研究の応用
Compound 2 has been shown to have potential applications in a variety of scientific research areas, including cancer research, neuroscience, and infectious disease research. In cancer research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and melanoma. In neuroscience research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to have anxiolytic and antidepressant effects, and may have potential applications in the treatment of anxiety and depression. In infectious disease research, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The mechanism of action of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is not fully understood, but it is believed to act as a kinase inhibitor. Specifically, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK. By inhibiting these kinases, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 may be able to disrupt signaling pathways that are important for cell growth and survival.
Biochemical and Physiological Effects:
Compound 2 has been shown to have several biochemical and physiological effects. In cancer cells, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to induce apoptosis and inhibit cell proliferation. In neurons, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to increase the levels of several neurotransmitters, including serotonin and norepinephrine. In bacterial cells, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to disrupt cell membrane integrity and inhibit cell growth.
実験室実験の利点と制限
One advantage of using (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 in lab experiments is that it is a small molecule inhibitor, which makes it easier to work with than larger molecules such as antibodies. Additionally, (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 has been shown to have a high affinity for its target kinases, which makes it an effective inhibitor. One limitation of using (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
将来の方向性
There are several future directions for research on (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2. One area of research could be to explore its potential applications in the treatment of cancer, anxiety, and depression. Another area of research could be to investigate its mechanism of action in more detail, to better understand how it inhibits kinases and disrupts signaling pathways. Additionally, future research could focus on developing more specific and potent inhibitors of the kinases targeted by (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2, to minimize off-target effects and improve its efficacy.
合成法
Compound 2 can be synthesized using a variety of methods, including Suzuki coupling, Sonogashira coupling, and Negishi coupling. The most commonly used method for synthesizing (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2 is the Suzuki coupling method, which involves the reaction of 6-(1H-imidazol-1-yl)pyridin-3-ylboronic acid with 2-phenylethenesulfonyl chloride in the presence of a palladium catalyst. This method has been shown to be efficient and effective, producing high yields of (E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide 2.
特性
IUPAC Name |
(E)-N-(6-imidazol-1-ylpyridin-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-15-6-7-16(18-12-15)20-10-9-17-13-20/h1-13,19H/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUORTDMDLJRDLY-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-(1H-imidazol-1-yl)pyridin-3-yl)-2-phenylethenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)
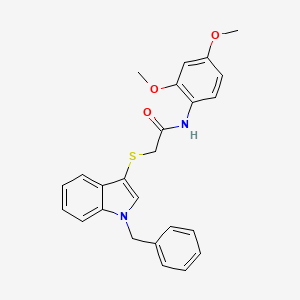

![2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2406216.png)
![N-(3-acetylphenyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide](/img/structure/B2406218.png)
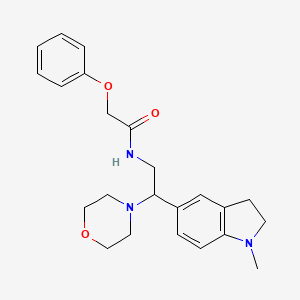

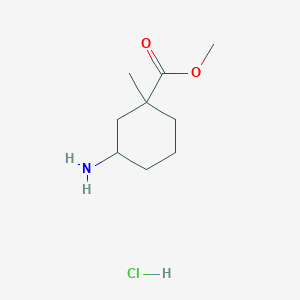


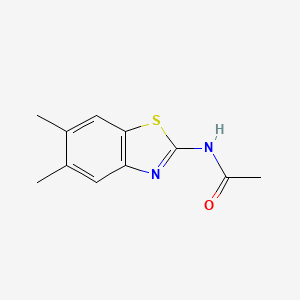
![2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2406231.png)
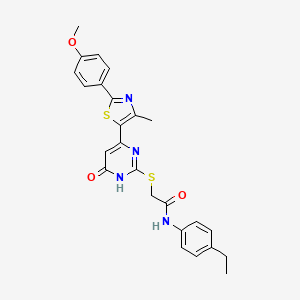
![1-(4-Bromophenyl)-3-({4-[(4-{[3-(4-bromophenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2406234.png)